6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine
Description
6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. The trifluoromethoxy group (OCF3) is known for its unique structural and electronic properties, which enhance the compound’s metabolic stability, lipophilicity, and binding affinity in drug-target complexes .
Properties
IUPAC Name |
6-[3-(trifluoromethoxy)phenyl]-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O/c15-14(16,17)20-11-3-1-2-10(8-11)12-5-4-9-6-7-18-13(9)19-12/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEFDTZSHXTGBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NC3=C(C=C2)C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine typically involves the trifluoromethoxylation of pyridines. One common method is the Suzuki–Miyaura coupling reaction, which uses boron reagents under mild and functional group-tolerant conditions . The reaction conditions often involve palladium-catalyzed cross-coupling reactions, which are scalable and operationally simple . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s binding affinity to its targets, which can include enzymes, receptors, and other proteins. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its trifluoromethoxy group, which imparts distinct properties compared to other similar compounds. Similar compounds include:
Trifluoromethyl ethers: These compounds also contain the trifluoromethoxy group but differ in their overall structure and properties.
Phenylpyridine derivatives: These compounds share the phenylpyridine moiety but may lack the trifluoromethoxy group, resulting in different properties and applications. The uniqueness of this compound lies in its combination of the trifluoromethoxy group with the pyrrolo[2,3-b]pyridine scaffold, which enhances its utility in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
